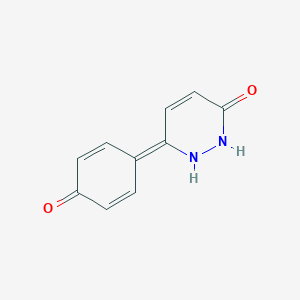

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

Vue d'ensemble

Description

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a hydroxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyridazinone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-(4-quinonyl)pyridazin-3(2H)-one.

Reduction: Formation of 6-(4-hydroxyphenyl)dihydropyridazine.

Substitution: Formation of various substituted pyridazinones depending on the substituent introduced.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyridazinone derivatives, including 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, exhibit significant anticancer properties. For example, a study synthesized a series of pyridazinones that demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (SK-BR-3) cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| This compound | SK-BR-3 | Antiproliferative |

Anti-inflammatory and Analgesic Effects

The compound also shows promise as an anti-inflammatory and analgesic agent. Several studies have reported that derivatives of pyridazinones exhibit potent anti-inflammatory activity, often surpassing established drugs like indomethacin and aspirin in efficacy. The mechanism involves selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

| Compound | Comparison Drug | Activity |

|---|---|---|

| This compound | Indomethacin | Anti-inflammatory |

| This compound | Aspirin | Analgesic |

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogenic strains, showing effectiveness comparable to antibiotics like ampicillin. This includes both antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

| Activity Type | Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | Bacillus subtilis | Comparable to ampicillin |

| Antifungal | Candida albicans | Effective |

Antihypertensive Effects

Pyridazinones have been studied for their antihypertensive potential. Compounds structurally similar to this compound have shown promising results in lowering blood pressure in animal models, suggesting a potential for treating hypertension .

Herbicidal Activity

In agricultural chemistry, this compound has been explored for its herbicidal properties. Research indicates that certain derivatives can effectively control weed growth, which is crucial for crop management .

Insecticidal Properties

The compound's efficacy as an insecticide has also been investigated, with findings suggesting that it can selectively target specific pests without harming beneficial insects. This selectivity is essential for sustainable agricultural practices .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry synthesized several pyridazinone derivatives, including this compound, and tested their anticancer properties against multiple cell lines. The results indicated significant growth inhibition in breast cancer cells, leading to further exploration of these compounds as potential chemotherapeutics.

Case Study 2: Anti-inflammatory Studies

In a comparative study on analgesic effects, researchers evaluated the performance of various pyridazinones against standard analgesics like aspirin and indomethacin. The findings demonstrated that certain derivatives exhibited superior anti-inflammatory effects, suggesting their potential use in pain management therapies.

Mécanisme D'action

The mechanism of action of 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(4-Methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a hydroxy group.

6-(4-Chlorophenyl)pyridazin-3(2H)-one: Contains a chloro group instead of a hydroxy group.

6-(4-Nitrophenyl)pyridazin-3(2H)-one: Features a nitro group in place of the hydroxy group.

Uniqueness

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is unique due to the presence of the hydroxy group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for different applications, particularly in medicinal chemistry where hydrogen bonding is crucial for drug-receptor interactions .

Activité Biologique

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors, which can lead to significant physiological effects.

Antioxidant Activity

Studies have shown that derivatives of pyridazinones exhibit potent antioxidant properties. For instance, the compound has been evaluated for its ability to scavenge free radicals, which is crucial in protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, limiting their proliferation.

- Apoptosis Induction : It promotes apoptosis in various cancer cell lines, enhancing its potential as an anticancer agent.

Vasodilatory Effects

Recent studies have highlighted the vasodilatory effects of this compound. In vitro assays demonstrated significant vasorelaxant activity, suggesting its potential use in treating hypertension.

| Compound | EC50 (µM) | Reference |

|---|---|---|

| Hydralazine | 18.21 | |

| Diazoxide | 19.5 | |

| Isosorbide mononitrate | 30.1 | |

| This compound | 0.07154 |

Study on Alzheimer's Disease

A series of 2-aminoalkyl derivatives of pyridazinones were synthesized and evaluated for their neuroprotective effects against Alzheimer's disease. The results indicated that these compounds exhibited significant acetylcholinesterase (AChE) inhibitory activity, antioxidant properties, and moderate amyloid-beta (Aβ) aggregation inhibition, highlighting the therapeutic potential of pyridazinone derivatives in neurodegenerative diseases .

Synthesis and Evaluation of Vasodilators

In a study focused on developing new vasodilators, a series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized. Among these compounds, those with hydroxyl substitutions demonstrated superior vasorelaxant activities compared to traditional vasodilators like hydralazine .

Research Findings Summary

- Antioxidant Activity : Effective in scavenging free radicals.

- Anticancer Activity : Induces apoptosis and cell cycle arrest.

- Vasodilatory Effects : Demonstrated potent vasorelaxant activity with low EC50 values.

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11-9/h1-6,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLZCIKDGHGUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536538 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54851-73-9 | |

| Record name | 6-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,6-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key properties of HPZ that make it suitable for polymer synthesis?

A1: HPZ possesses a hydroxyl group and a pyridazinone ring, making it a valuable monomer for polymerization reactions.

- Hydroxyl group reactivity: The hydroxyl group (-OH) on HPZ readily participates in nucleophilic substitution reactions. This reactivity is crucial for polymerization with activated aromatic dihalides like 4, 4′-difluorobenzophenone (DFBP) [, ].

- Pyridazinone ring influence: The presence of the pyridazinone ring influences the polymer's final properties. It can impact solubility, glass transition temperature (Tg), and thermal stability [, ].

Q2: How does the incorporation of HPZ impact the thermal properties of polymers?

A2: The inclusion of HPZ generally leads to enhanced thermal stability and influences the glass transition temperature of the resulting polymers.

- Increased Tg: In poly(arylene ether)s synthesized with bisphenol A (BPA), increasing the HPZ content leads to higher Tg values []. This suggests stronger intermolecular interactions and a more rigid polymer structure.

- High thermal stability: Poly(aryl ether ketone)s incorporating HPZ, even alongside other monomers like DOPO-PhOH, demonstrate high thermal stability with 5% weight loss temperatures ranging from 411–500 °C [, ].

Q3: Can HPZ be used to create fluorescent polymers, and if so, what are the potential applications?

A3: Yes, HPZ can be utilized in the synthesis of fluorescent polymers. Research has shown its successful copolymerization with a blue-fluorescent monomer, 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine (TFPT), to create fluorescent polymeric nanoparticles (FCPNs) []. These FCPNs demonstrate excellent biocompatibility and intense blue fluorescence, highlighting their potential for applications like live cell imaging and biological labeling [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.